OccR protein is primarily sourced from Escherichia coli, where it regulates the expression of genes associated with the metabolism of carbon compounds. Its activity is influenced by the presence of specific metabolites, which can act as signals for the protein's regulatory functions.
OccR belongs to the family of transcription factors, specifically those that respond to environmental signals. It is classified under the category of regulatory proteins that interact with DNA to modulate gene expression in response to metabolic changes.
The synthesis of OccR protein can be achieved through recombinant DNA technology. This involves cloning the gene encoding OccR into an expression vector, which is then introduced into a suitable host organism (commonly E. coli). The host cells are cultured under conditions that promote protein expression, followed by purification processes such as affinity chromatography.
OccR protein exhibits a characteristic structure common among transcription factors, including a DNA-binding domain and an effector domain that interacts with other proteins or small molecules. The protein typically forms dimers or oligomers, enhancing its ability to bind DNA.
Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have revealed specific binding sites and conformations that are critical for its function as a transcriptional regulator.
OccR engages in several biochemical reactions, primarily involving its interaction with DNA and various metabolites. The binding of OccR to DNA can either activate or repress transcription depending on the presence of specific ligands.
The mechanism by which OccR exerts its regulatory effects involves several steps:
Experimental data indicate that mutations in the occR gene can lead to altered metabolic responses in bacteria, demonstrating its critical role in gene regulation.
OccR is typically soluble in aqueous buffers used for protein purification and exhibits stability under physiological conditions. Its molecular weight is approximately 25 kDa.
OccR's activity depends on its structural integrity and the presence of specific ligands. It undergoes reversible conformational changes upon ligand binding, which are essential for its function as a transcription factor.
OccR protein has significant applications in microbiology and biotechnology:
OccR is a transcriptional regulator encoded on the tumor-inducing (Ti) plasmid of Agrobacterium tumefaciens, a pathogen responsible for crown gall disease in plants. This disease is characterized by tumor formation (galls) at infection sites, facilitated by the transfer of T-DNA from the Ti plasmid into the plant genome. OccR directly regulates the occQ operon, which is essential for the catabolism of octopine-type opines—specialized metabolites synthesized by the transformed plant cells [1] [3]. These opines serve as exclusive carbon, nitrogen, and energy sources for the colonizing bacteria, creating an ecological niche that favors A. tumefaciens over competing soil microbes [3] [5].
OccR’s regulatory activity is ligand-dependent. In the absence of octopine, OccR represses the occQ promoter while autorepressing its own expression. Upon octopine binding, OccR undergoes a conformational shift that activates occQ transcription, enabling opine uptake and catabolism [2] [4]. This metabolic control is integral to the "genetic colonization" strategy of A. tumefaciens, where the pathogen genetically engineers the host to produce nutrients exclusively consumable by itself [1] [10].
Table 1: Key Regulatory Functions of OccR in Ti Plasmid Biology
Target Operon | Ligand Dependence | Regulatory Effect | Biological Outcome |
---|---|---|---|
occQ (opine catabolism) | Octopine-bound | Activation | Opine utilization, bacterial proliferation |
occR (autoregulation) | Ligand-independent | Repression | Homeostatic control of OccR levels |
traR (conjugation) | Indirect via opine flux | Activation* | Ti plasmid conjugative transfer |
Note: OccR indirectly activates *traR by enabling opine production, which induces quorum sensing [10].
OccR belongs to the LysR-type transcriptional regulator (LTTR) family, the largest group of bacterial transcriptional regulators. LTTRs share conserved features:
Table 2: Structural and Functional Comparison of OccR with Characterized LTTRs
LTTR Protein | Organism | Inducer | DNA Bend Change | Biological Role |
---|---|---|---|---|
OccR | A. tumefaciens | Octopine | 78° → 54° | Opine catabolism |
CbnR | R. eutropha | cis,cis-Muconate | 78° → 54° | Chlorocatechol degradation |
OxyR | E. coli | H₂O₂ (oxidation) | Not characterized | Oxidative stress response |
Mutational analyses underscore functional domains:
OccR exemplifies evolutionary adaptation in host-pathogen specificity. Its capacity to recognize diverse opines—including octopine, nopaline, and agrocinopines—enables A. tumefaciens to exploit distinct ecological niches [3] [5]. This specialization is evident in:
Table 3: Opine Types and Their Role in Agrobacterial Ecology
Opine Class | Chemical Structure | Ti Plasmid Type | Ecological Function |
---|---|---|---|
Octopine | Arginine + Pyruvate | Octopine-type (e.g., pTiA6) | Primary carbon/nitrogen source |
Nopaline | Arginine + α-Ketoglutarate | Nopaline-type (e.g., pTiC58) | Nutrient source, conjugal signal |
Agrocinopine | Sugar phosphates (e.g., arabinose-2-phosphate) | Various (e.g., pTiC58) | Phosphorus source, antibiotic sensitivity modulator |
Genomic analyses reveal that occR-like regulators are conserved in opine-catabolizing Agrobacterium strains but absent in nonpathogenic relatives. This highlights OccR’s role in refining the "opine concept," where the regulator’s specificity coevolves with host-derived metabolites to sustain pathogenic dominance [1] [3] [5]. The dual regulation of catabolism and conjugation positions OccR as a central node in the Ti plasmid’s evolutionary strategy, optimizing nutrient exploitation and horizontal gene transfer.
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